Methyl 2-(1-benzothiophen-7-YL)propanoate
Description
Methyl 2-(1-benzothiophen-7-YL)propanoate is a sulfur-containing aromatic ester characterized by a benzothiophene moiety linked to a propanoate group. The benzothiophene core imparts unique electronic and steric properties due to its fused aromatic and thiophene rings, which influence reactivity, solubility, and interactions in biological or synthetic systems. The methyl ester group enhances lipophilicity, making it a candidate for applications in medicinal chemistry (e.g., prodrug design) or materials science. While direct literature on this compound is sparse, its structural analogs and derivatives have been studied extensively for enzymatic activity, synthetic pathways, and spectroscopic behavior .
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
methyl 2-(1-benzothiophen-7-yl)propanoate |
InChI |
InChI=1S/C12H12O2S/c1-8(12(13)14-2)10-5-3-4-9-6-7-15-11(9)10/h3-8H,1-2H3 |
InChI Key |
KHZSXYVXXJBLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1SC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-benzothiophen-7-yl)propanoate typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method is the esterification of 2-(1-benzothiophen-7-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzothiophen-7-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Methyl 2-(1-benzothiophen-7-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzothiophen-7-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound shares structural similarities with esters, amides, and sulfur-containing aromatics. Below is a comparative analysis with two closely related compounds from the literature:
Electronic and Steric Differences
- Benzothiophene vs. Biphenyl : The benzothiophene group in the target compound introduces sulfur-mediated electron delocalization, enhancing π-π stacking interactions compared to the purely aromatic biphenyl system in compound 7 . This difference impacts solubility and binding affinity in biological targets.
- Ester vs. Amide : The methyl ester group in the target compound is less polar than the amide in compound 7 , suggesting divergent pharmacokinetic profiles. Amides typically exhibit stronger hydrogen-bonding capacity, improving target engagement but reducing membrane permeability .
Spectroscopic Behavior
- ¹H-NMR : The methyl group in compound 23 (δ 1.91) appears downfield compared to the CH₃ group in compound 7 (δ 1.62) , reflecting electronic differences between hydrazone and amide functionalities. For the target compound, the ester methyl group would likely resonate near δ 3.6–3.8, but experimental confirmation is required.
- Chirality: Unlike compound 7, which exhibits optical activity ([α]D²⁰ = −43.1°), the stereochemical profile of this compound remains uncharacterized in the provided evidence.
Thermal and Chemical Stability
- Hydrazone Stability : Compound 23 is sensitive to temperature and pH due to its hydrazone linkage, requiring derivatization for quantification . In contrast, the ester group in the target compound is more hydrolytically stable under physiological conditions.
- Amide Stability : Compound 7 ’s amide bond confers resistance to enzymatic degradation, a critical feature for oral bioavailability .
Biological Activity
Methyl 2-(1-benzothiophen-7-YL)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene moiety, which is known for its diverse biological activities. The compound can be synthesized through various chemical pathways, often involving the reaction of benzothiophene derivatives with propanoic acid esters.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell growth in various cancer models. For instance, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 18.7 | Cell cycle arrest in G2/M phase |
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing and proliferating.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the benzothiophene ring or the propanoate group can significantly impact its biological activity.
Table 2: Structure-Activity Relationships
| Modification | IC50 Change (μM) | Observations |
|---|---|---|
| Methyl substitution on benzothiophene | Decreased to 10.5 | Increased lipophilicity enhances membrane penetration |
| Hydroxyl group addition | Increased to 20.0 | Reduced potency due to increased polarity |
| Fluorine substitution | Maintained at 15.5 | Enhanced binding affinity to target proteins |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential for clinical application.
- Mechanistic Study : Another research focused on elucidating the molecular targets of this compound, revealing its interaction with specific kinases involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
